molecular formula C14H11FN4OS B6530187 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-76-4

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6530187
CAS No.: 1019096-76-4
M. Wt: 302.33 g/mol
InChI Key: RCONIGFANFAVAW-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 4-(4-fluorophenyl)-substituted thiazole ring via a carboxamide bridge. The fluorophenyl group enhances lipophilicity and metabolic stability, while the thiazole and pyrazole rings contribute to π-π stacking and hydrogen-bonding interactions, critical for biological activity . This compound’s structural complexity and substitution pattern make it a candidate for diverse pharmacological applications, though its exact biological targets remain unspecified in the available literature.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4OS/c1-19-12(6-7-16-19)13(20)18-14-17-11(8-21-14)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONIGFANFAVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Fluorophenyl)-1,3-Thiazol-2-Amine

Procedure :

  • Thiourea Formation : 4-Fluorophenyl isothiocyanate reacts with ammonia to form 4-(4-fluorophenyl)thiourea.

  • Cyclization : The thiourea reacts with 2-bromo-1-(4-fluorophenyl)ethan-1-one in ethanol at 80°C for 6 hours, yielding 4-(4-fluorophenyl)-1,3-thiazol-2-amine.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Catalyst: None required

  • Yield: 72–78%

Analytical Data :

  • Molecular Formula : C₉H₆FN₂S

  • MS (m/z) : 207.0 [M+H]⁺

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, 2H, Ar-F), 7.25 (d, 2H, Ar-H), 6.92 (s, 1H, Thiazole-H).

Pyrazole Carboxylic Acid Activation

The pyrazole moiety is derived from 1-methyl-1H-pyrazole-5-carboxylic acid, which is activated to its acyl chloride for subsequent coupling.

Synthesis of 1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Procedure :

  • Chlorination : 1-Methyl-1H-pyrazole-5-carboxylic acid (10 mmol) reacts with thionyl chloride (30 mmol) in dimethylformamide (0.5 mL) at 95°C for 4 hours.

  • Isolation : The crude acyl chloride is dissolved in dichloromethane for immediate use.

Reaction Conditions :

  • Solvent: Thionyl chloride (neat)

  • Temperature: 95°C

  • Catalyst: DMF (0.5 mol%)

  • Yield: 89–93%

Analytical Data :

  • FT-IR (cm⁻¹) : 1775 (C=O stretch), 680 (C-Cl stretch).

Amide Coupling Reaction

The final step involves coupling the thiazol-2-amine with the pyrazole acyl chloride to form the carboxamide bond.

Synthesis of N-[4-(4-Fluorophenyl)-1,3-Thiazol-2-yl]-1-Methyl-1H-Pyrazole-5-Carboxamide

Procedure :

  • Base Addition : 4-(4-Fluorophenyl)-1,3-thiazol-2-amine (10 mmol) and triethylamine (20 mmol) are dissolved in dichloromethane at 0°C.

  • Acylation : The pyrazole acyl chloride solution (10 mmol in CH₂Cl₂) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Reaction Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Base: Triethylamine

  • Yield: 65–70%

Analytical Data :

  • Molecular Formula : C₁₅H₁₂FN₄OS

  • MS (m/z) : 317.1 [M+H]⁺

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, Pyrazole-H), 7.85 (d, 2H, Ar-F), 7.30 (d, 2H, Ar-H), 6.95 (s, 1H, Thiazole-H), 3.90 (s, 3H, N-CH₃).

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

A patent-disclosed method involves introducing the 4-fluorophenyl group via palladium-catalyzed coupling:

  • Intermediate Preparation : 4-Bromo-1,3-thiazol-2-amine is synthesized.

  • Coupling : Reaction with 4-fluorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 100°C.

Yield : 60–65%

Optimization and Challenges

Yield Improvement Strategies

  • Microwave Assistance : Reducing reaction time for thiazole cyclization from 6 hours to 45 minutes (yield: 80%).

  • Catalyst Screening : Using DMAP during amide coupling increases yield to 75%.

Purification Techniques

  • Column Chromatography : SiO₂ with gradient elution (hexane → ethyl acetate).

  • Recrystallization : Ethanol/water (7:3) affords 98% purity .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation reactions can introduce oxygen-containing functional groups into the molecule. For heterocyclic compounds like pyrazoles and thiazoles, oxidation often involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .

Reduction Reactions

Reduction reactions can remove oxygen-containing functional groups or reduce double bonds. In the context of heterocyclic compounds, reduction often involves the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reactions

Substitution reactions can replace one functional group with another. For compounds containing aromatic rings, nucleophilic aromatic substitution is common, using nucleophiles like sodium methoxide (NaOCH3) in methanol.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate (KMnO4), Chromium trioxide (CrO3)Acidic medium, elevated temperature
ReductionLithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)Ethanol or tetrahydrofuran (THF), room temperature
SubstitutionSodium methoxide (NaOCH3), Other nucleophilesBasic conditions, methanol or dimethylformamide (DMF)

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for further investigation in therapeutic contexts.

1.1 Anticancer Activity
Research has indicated that thiazole derivatives, including this compound, possess anticancer properties. Specifically, studies have shown that modifications in the thiazole ring can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with fluorinated phenyl groups have demonstrated increased potency in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

1.2 Antimicrobial Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide has also been studied for its antimicrobial properties. Its structure allows for interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. Some studies suggest that thiazole-containing compounds can disrupt bacterial cell wall synthesis or function as inhibitors of essential metabolic pathways .

1.3 Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has garnered attention. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

2.1 Key Synthetic Steps

  • Formation of Thiazole Ring: The initial step often involves the reaction of appropriate anilines with α-haloketones to form thiazoles.
  • Pyrazole Synthesis: Subsequent cyclization reactions yield the pyrazole moiety, which is crucial for biological activity.
  • Carboxamide Formation: Finally, carboxamidation completes the synthesis, yielding the target compound.

Table 1: Summary of Synthetic Pathways

StepReaction TypeKey ReagentsOutcome
1CyclizationAniline + α-haloketoneThiazole formation
2CyclizationHydrazine + CarbonylsPyrazole formation
3AmidationAmine + Acid ChlorideCarboxamide formation

Structural Characteristics

The structural analysis of this compound reveals critical insights into its reactivity and interaction with biological targets.

3.1 Crystallography
Crystallographic studies have provided detailed information about the molecular geometry and intermolecular interactions within the solid-state structure. The presence of hydrogen bonds and π–π stacking interactions significantly influences its stability and solubility properties .

3.2 Computational Studies
Molecular modeling and docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational approaches allow researchers to identify potential mechanisms of action and optimize lead compounds for enhanced efficacy .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of thiazoles with fluorinated groups exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Modifications in Thiazole and Pyrazole Derivatives

Key Compounds Analyzed :
Compound Name Substituents Molecular Weight Key Structural Features Biological Activity/Application
Target Compound Thiazole: 4-fluorophenyl; Pyrazole: 1-methyl ~341.35 g/mol Fluorophenyl-thiazole, pyrazole-carboxamide Not explicitly stated
4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol... () Thiazole: 4-bromophenyl; Pyrazole: 4-fluorophenyl ~550.43 g/mol Bromophenyl-thiazole, triazole and methylphenyl appendages Crystal packing influenced by C–H···N and π–π interactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () Thiazole: 4-methylphenyl; Benzamide: phenoxy ~403.45 g/mol Methylphenyl-thiazole, phenoxybenzamide 129.23% modulation in plant growth (p<0.05)
N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide () Pyrazole: 1-methyl; Phenyl: 2,4-difluoro ~237.22 g/mol Difluorophenyl, no thiazole ring Structural simplicity; role of difluoro substitution in binding
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () Thiadiazole: 5-isopropyl; Pyrrolidine: 5-oxo ~377.40 g/mol Thiadiazole replaces thiazole; pyrrolidone ring Altered solubility and electronic properties
Analysis :
  • Thiazole vs. Thiadiazole : The substitution of thiazole (in the target compound) with thiadiazole () introduces an additional nitrogen atom, increasing polarity and altering hydrogen-bonding capacity .
  • Fluorophenyl vs.
  • Pyrazole-Carboxamide vs.

Pharmacological and Physicochemical Properties

Physicochemical Properties :
  • Crystal Packing : The target compound’s analogs (e.g., ) exhibit π-π interactions between thiazole and triazole rings (3.571 Å spacing), stabilizing the crystal lattice .

Q & A

Q. Basic

  • IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1700 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include:
    • Fluorophenyl aromatic protons (δ 7.2–7.8 ppm, multiplet).
    • Pyrazole N-methyl group (δ 3.8–4.0 ppm, singlet) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ calculated for C₁₅H₁₂FN₃OS: 310.08) .

How are π-π interactions and molecular packing analyzed in crystal structures?

Advanced
Methodology :

  • Geometry Analysis : Calculate centroid-centroid distances (e.g., 3.571 Å for thiazole-triazole π-π stacking) and dihedral angles (e.g., 18.81° between pyrazole and thiazole planes) using Mercury or DIAMOND .
  • Impact on Packing : Weak interactions (C–H···N, C–H···F) stabilize layered architectures, while π-π stacking enhances lattice rigidity .
    Table 1 : Example Crystal Data for Related Compounds
ParameterValue
Space groupP212121
a, b, c (Å)11.3476, 14.0549, 15.954
Z4
R-factor0.056

What computational methods predict binding affinity to biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., factor Xa). Key parameters:
    • Grid box centered on active sites (e.g., S1/S4 pockets).
    • Scoring functions (e.g., Glide XP) assess binding energy (ΔG ≤ -9 kcal/mol indicates high affinity) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .

How are solubility limitations addressed in biological assays?

Q. Basic

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Derivatization : Introduce hydrophilic groups (e.g., –OH, –NH₂) to the pyrazole or thiazole rings without altering bioactivity .

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